5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine, commonly known as CFTD, is a thiadiazole derivative that has been studied for its potential applications in the field of medicinal chemistry. CFTD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-bacterial properties. In addition, CFTD has been investigated for its potential use in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s.
Scientific Research Applications
Anticancer and Antitubercular Activities
A study by Sekhar et al. (2019) explored the design and synthesis of various 1,3,4-thiadiazole derivatives, including those with a phenyl-substituted structure similar to 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine. These compounds demonstrated significant antitumor activities against breast cancer cell lines and normal human cell lines. Some exhibited higher inhibitory activities compared to the control, cisplatin. Additionally, certain derivatives showed potent antitubercular activity against Mycobacterium smegmatis MC155.
Noncovalent Interactions in Hybrid Derivatives
The work by El-Emam et al. (2020) investigated adamantane-1,3,4-thiadiazole hybrid derivatives, including a compound structurally related to 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine. The study focused on the nature of intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach, highlighting how noncovalent interactions are key in the stabilization of these compounds' crystal structures.
Molecular Structure and Bonding
In a study by Yin et al. (2008), a compound structurally similar to 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine was synthesized. The research provided insights into the molecular structure, including the conformation of rings and the nature of hydrogen bonding within the crystal structure. This study contributes to understanding the structural characteristics of thiadiazole derivatives.
Antibacterial Activity
Research conducted by Uwabagira et al. (2018) on a compound with a similar framework demonstrated its antibacterial properties. The study highlights the potential of thiadiazole derivatives in combating bacterial infections, including Staphylococcus aureus and Chromobacterium violaceum.
Antimicrobial Agents
The study by Sah et al. (2014) involved synthesizing derivatives from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is structurally related to 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine. These derivatives exhibited moderate antimicrobial activity against various bacterial and fungal strains, emphasizing the potential of thiadiazole derivatives as antimicrobial agents.
properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJPNWKQTHELPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.